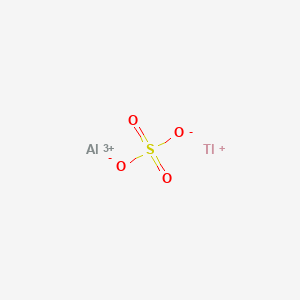

Aluminum thallium sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminum thallium sulfate is a chemical compound that combines aluminum, thallium, and sulfate ions. This compound is of interest due to the unique properties imparted by the presence of both aluminum and thallium. Thallium, in particular, is known for its high toxicity and unique chemical behavior, which makes compounds containing thallium noteworthy for various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: this compound can be synthesized by reacting aluminum sulfate with thallium sulfate in an aqueous solution. The reaction typically involves dissolving both salts in water and allowing them to crystallize together.

Industrial Production Methods: Industrially, this compound can be produced by mixing aluminum sulfate and thallium sulfate in large reactors, followed by controlled crystallization. The process may involve heating and stirring to ensure complete dissolution and uniform mixing before crystallization.

Types of Reactions:

Oxidation and Reduction: Thallium in this compound can undergo oxidation and reduction reactions. Thallium (I) can be oxidized to thallium (III) in the presence of strong oxidizing agents.

Substitution Reactions: Thallium ions can participate in substitution reactions where they are replaced by other cations in the solution.

Hydrolysis: In aqueous solutions, this compound can hydrolyze, leading to the formation of aluminum hydroxide and thallium hydroxide.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid and chlorine can oxidize thallium (I) to thallium (III).

Reducing Agents: Sulfur dioxide can reduce thallium (III) to thallium (I).

Hydrolysis Conditions: The compound hydrolyzes in water, especially under acidic or basic conditions.

Major Products Formed:

Oxidation: Thallium (III) sulfate.

Reduction: Thallium (I) sulfate.

Hydrolysis: Aluminum hydroxide and thallium hydroxide.

Wissenschaftliche Forschungsanwendungen

Aluminum thallium sulfate has several applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a source of thallium ions in analytical chemistry.

Biology: Studied for its toxicological effects and potential use in biological assays.

Medicine: Thallium compounds, including this compound, have been explored for their potential use in medical imaging and treatment, although their high toxicity limits their use.

Industry: Utilized in the production of specialized optical materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of aluminum thallium sulfate is primarily influenced by the thallium ion. Thallium can mimic potassium ions in biological systems, disrupting cellular processes by interfering with potassium-regulated functions. This can lead to cellular toxicity, oxidative stress, and disruption of mitochondrial function. The aluminum ion can also contribute to the compound’s overall reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Thallium Sulfate: Shares the toxicological properties of thallium but lacks the additional properties imparted by aluminum.

Aluminum Sulfate: Widely used in water treatment and paper production, but does not have the toxicological profile of thallium compounds.

Uniqueness:

Toxicity: The presence of thallium makes aluminum thallium sulfate highly toxic, which is a significant consideration in its handling and use.

Chemical Behavior: The combination of aluminum and thallium in a single compound provides unique chemical properties that can be exploited in various applications, particularly in research settings.

Eigenschaften

CAS-Nummer |

52238-56-9 |

|---|---|

Molekularformel |

AlO4STl+2 |

Molekulargewicht |

327.43 g/mol |

IUPAC-Name |

aluminum;thallium(1+);sulfate |

InChI |

InChI=1S/Al.H2O4S.Tl/c;1-5(2,3)4;/h;(H2,1,2,3,4);/q+3;;+1/p-2 |

InChI-Schlüssel |

ZTYOZGYQBRQAFU-UHFFFAOYSA-L |

Kanonische SMILES |

[O-]S(=O)(=O)[O-].[Al+3].[Tl+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)

![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)

![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)

![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)